

2-Phenyl-4-penten-2-ol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Phenyl-4-penten-2-ol**

Cat. No.: **B3023627**

[Get Quote](#)

An In-depth Technical Guide to **2-Phenyl-4-penten-2-ol**: Properties, Synthesis, and Reactivity

Abstract

2-Phenyl-4-penten-2-ol is a tertiary allylic alcohol of significant interest in organic synthesis. Its unique structural combination—a tertiary alcohol, a phenyl group, and a terminal alkene—offers a versatile platform for the development of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, a robust protocol for its synthesis, and an exploration of its characteristic reactivity. The content herein is intended for researchers, chemists, and professionals in drug development and materials science who wish to leverage this compound as a strategic synthetic intermediate.

Chemical Identity and Molecular Structure

2-Phenyl-4-penten-2-ol is characterized by a central quaternary carbon bonded to a phenyl ring, a methyl group, a hydroxyl group, and an allyl group. This structure is fundamental to its chemical behavior, conferring both stability through the phenyl ring and high reactivity via the allylic alcohol and terminal double bond functionalities.

Key Identifiers:

- IUPAC Name: **2-Phenyl-4-penten-2-ol**

- Molecular Formula: C₁₁H₁₄O[\[1\]](#)
- Molecular Weight: 162.23 g/mol [\[1\]](#)
- CAS Numbers: 4743-74-2 (most common), 61077-65-4 (NIST)[\[1\]](#)[\[2\]](#)
- InChI Key: BELRNEPYFJNSPN-UHFFFAOYSA-N[\[1\]](#)

Caption: 2D Structure of **2-Phenyl-4-penten-2-ol**.

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid under standard conditions.[\[3\]](#) Its properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Physical State	Liquid	[3]
Appearance	Colorless to Yellow to Orange clear liquid	[3]
Boiling Point	100 °C at 17 mmHg	[4]
Density	0.99 g/cm ³	[4]
Refractive Index (n ²⁰ /D)	~1.53	[3]
Flash Point	66 °C (Combustible liquid)	[3]
pKa (Predicted)	14.29 ± 0.29	[4]
LogP (Predicted)	2.47	[4]
Storage Temperature	Room Temperature (<15°C, cool, dark place)	[3]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of **2-Phenyl-4-penten-2-ol**. The expected spectral features are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments in the molecule.

- Aromatic Protons (C₆H₅): A multiplet typically appearing between δ 7.2-7.5 ppm, integrating to 5H.
- Vinyl Protons (=CH- and =CH₂): A complex multiplet system between δ 5.0-6.0 ppm. The internal methine proton (=CH-) will appear further downfield and show coupling to the terminal methylene protons.
- Allylic Methylene Protons (-CH₂-CH=): A doublet adjacent to the vinyl group, expected around δ 2.5-2.8 ppm, integrating to 2H.
- Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 1.5-2.5 ppm.
- Methyl Protons (-CH₃): A sharp singlet upfield, around δ 1.5 ppm, integrating to 3H.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon backbone and functional groups.

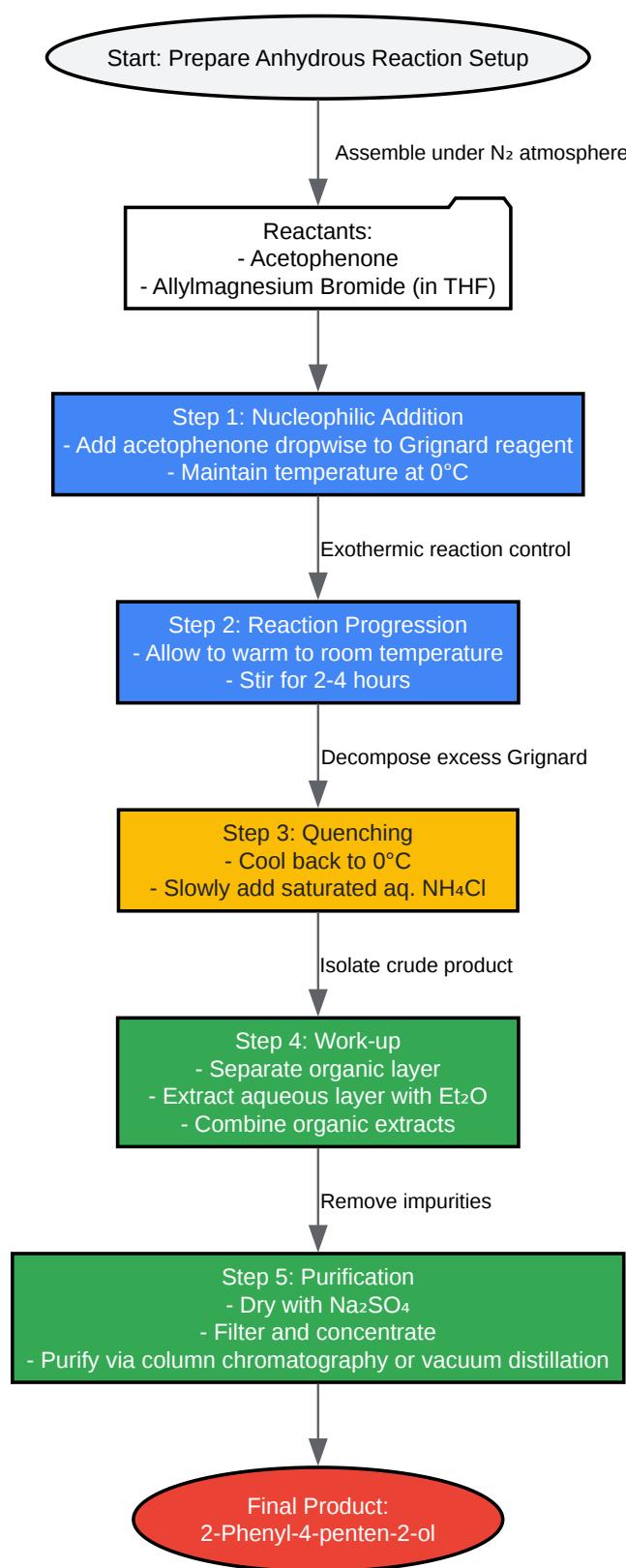
- Aromatic Carbons: Multiple signals between δ 125-145 ppm. The quaternary carbon attached to the alcohol group will be the most downfield.
- Vinyl Carbons: Two signals in the alkene region, with the terminal =CH₂ appearing around δ 118 ppm and the internal =CH- around δ 135 ppm.
- Quaternary Alcohol Carbon (C-OH): A signal in the δ 70-80 ppm range.
- Allylic Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.
- Methyl Carbon (-CH₃): An upfield signal around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.[\[1\]](#)

- O-H Stretch: A strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$, characteristic of the alcohol hydroxyl group.
- C-H Stretch (Aromatic): Sharp peaks just above 3000 cm^{-1} (typically $3020\text{-}3080\text{ cm}^{-1}$).
- C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} (typically $2850\text{-}2960\text{ cm}^{-1}$).
- C=C Stretch (Alkene): A medium-intensity peak around 1640 cm^{-1} .
- C=C Stretch (Aromatic): A series of peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretch: A strong peak in the fingerprint region, around $1150\text{-}1200\text{ cm}^{-1}$, corresponding to the tertiary alcohol C-O bond.

Mass Spectrometry (MS)


Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak (M^+) at $m/z = 162$.[\[1\]](#) Key fragmentation patterns would include:

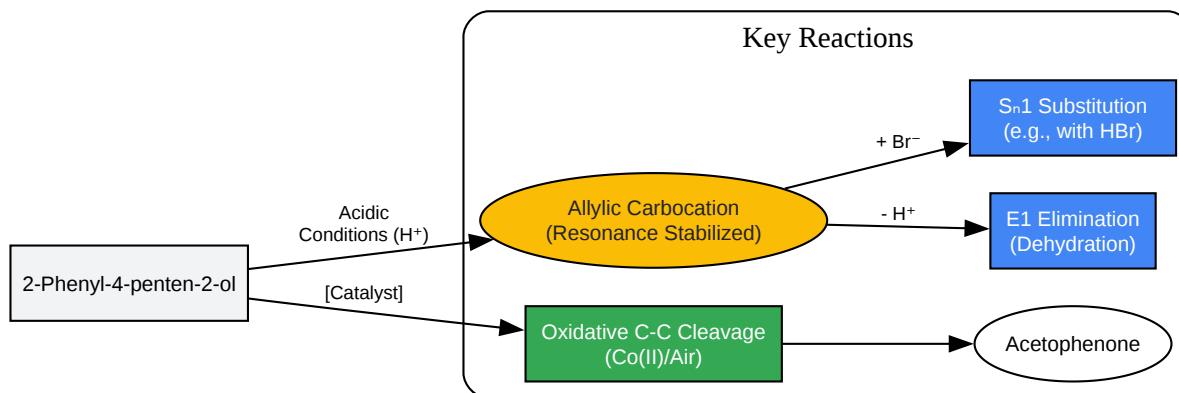
- Loss of a methyl group (-15): A fragment at $m/z = 147$.
- Loss of an allyl group (-41): A prominent fragment at $m/z = 121$, corresponding to the stable $[\text{Ph-C(OH)CH}_3]^+$ cation.
- Loss of water (-18): A fragment at $m/z = 144$, though this can be a low-intensity peak for tertiary alcohols.

Synthesis: An Experimental Protocol

The most direct and reliable synthesis of **2-Phenyl-4-penten-2-ol** is achieved via the nucleophilic addition of an allyl organometallic reagent to acetophenone. The following protocol is based on established Grignard-type reactions, which are foundational in organic chemistry.
[\[4\]](#)[\[5\]](#)

Reaction: Acetophenone + Allylmagnesium Bromide \rightarrow **2-Phenyl-4-penten-2-ol**

[Click to download full resolution via product page](#)


Caption: Workflow for the Synthesis of **2-Phenyl-4-penten-2-ol**.

Step-by-Step Methodology

- Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen.
- Reagent Charging: Allylmagnesium bromide (1.1 equivalents, typically 1.0 M in THF) is charged into the reaction flask via cannula transfer. The flask is cooled to 0°C in an ice-water bath.
- Substrate Addition: Acetophenone (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and added to the dropping funnel. This solution is added dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions like enolization.
- Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
- Quenching: The flask is re-cooled to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Trustworthiness: Using NH₄Cl provides a mildly acidic quench that effectively hydrolyzes the magnesium alkoxide salt without causing acid-catalyzed dehydration of the tertiary alcohol product.
- Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The resulting crude oil is purified by either vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **2-Phenyl-4-penten-2-ol**.

Chemical Reactivity and Synthetic Potential

The reactivity of **2-Phenyl-4-penten-2-ol** is dominated by its tertiary allylic alcohol moiety. This functionality is prone to reactions involving the formation of a highly stabilized carbocation.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-Phenyl-4-penten-2-ol**.

- Reactions via Carbocation Intermediate: In the presence of acid, the hydroxyl group is readily protonated and departs as water, forming a tertiary allylic carbocation. This intermediate is resonance-stabilized across the phenyl ring and the adjacent double bond, making it highly susceptible to nucleophilic attack (S_N1) or elimination (E1).^[6] This reactivity allows for the synthesis of various substituted derivatives.
- Oxidative Cleavage: While tertiary alcohols are generally resistant to oxidation, the allylic nature of this compound permits specific transformations.^[7] For instance, cobalt-catalyzed aerobic systems can achieve oxidative cleavage of the C-C bond between the quaternary carbon and the allyl group, regenerating the acetophenone precursor.^[8] This can be a strategic de-allylation step in a multi-step synthesis.
- Cyclization Reactions: Under certain conditions, particularly basic ones, intramolecular cyclization can occur.^[9] The hydroxyl group can, for example, participate in reactions leading to the formation of cyclic ethers, leveraging the proximity of the double bond.

- Alkene Reactions: The terminal double bond can undergo all typical alkene reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, provided that the tertiary alcohol is protected or that reaction conditions are chosen to be chemoselective.

Applications in Research and Drug Development

While direct applications of **2-Phenyl-4-penten-2-ol** are not widely documented, its structure makes it a valuable intermediate for several fields:

- Pharmaceutical Synthesis: The phenylpentanol scaffold is present in various biologically active molecules. This compound can serve as a starting point for creating libraries of derivatives for screening. Related vicinal amino alcohols are of significant interest for developing novel therapeutic agents.[10]
- Natural Product Synthesis: The tertiary allylic alcohol motif is a key feature in numerous natural products, some of which exhibit anti-cancer properties.[11] This compound can be used as a model system or a building block in the total synthesis of such complex molecules.
- Fragrance and Flavor Industry: The structurally related aldehyde, 2-phenyl-4-pentenal, is used as a flavoring agent.[12] **2-Phenyl-4-penten-2-ol** could be explored as a precursor to new fragrance and flavor compounds through functional group transformations.

Safety and Handling

2-Phenyl-4-penten-2-ol is classified as a combustible liquid and requires appropriate handling procedures.[3]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Keep away from heat, sparks, open flames, and hot surfaces.[3] Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
- Fire Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenyl-4-penten-2-ol [webbook.nist.gov]
- 2. 2-PHENYL-4-PENTEN-2-OL | 4743-74-2 [chemicalbook.com]
- 3. 2-Phenyl-4-penten-2-ol | 4743-74-2 | TCI AMERICA [tcichemicals.com]
- 4. 2-PHENYL-4-PENTEN-2-OL | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols - ChemistryViews [chemistryviews.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Phenyl-4-pentenal | C11H12O | CID 562563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Phenyl-4-penten-2-ol chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3023627#2-phenyl-4-penten-2-ol-chemical-properties-and-structure\]](https://www.benchchem.com/product/b3023627#2-phenyl-4-penten-2-ol-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com